2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials may include 3,4,5-trimethoxybenzaldehyde, 2-methylpyridine, and other reagents. The key steps may involve:
Condensation Reaction: Combining 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Functional Group Modification: Introduction of the carboxamide group and other functional groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline core.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the pyridine or quinoline rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Quinoline derivatives are known for their therapeutic potential. This compound may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial agent with additional uses in treating autoimmune diseases.
Uniqueness
What sets 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C28H33N3O5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H33N3O5/c1-15-8-9-22(29-14-15)31-27(33)23-16(2)30-18-12-28(3,4)13-19(32)25(18)24(23)17-10-20(34-5)26(36-7)21(11-17)35-6/h8-11,14,24,30H,12-13H2,1-7H3,(H,29,31,33) |
InChI Key |
RSCAVCCVMAPKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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